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Compound of Interest

Compound Name: LLY-507

Cat. No.: B608609 Get Quote

A comprehensive guide to the selectivity profile of LLY-507, its mechanism of action, and the

experimental protocols used for its characterization. Intended for researchers, scientists, and

drug development professionals, this guide provides an objective comparison of LLY-507's

performance against other methyltransferases, supported by experimental data.

LLY-507 is a potent and highly selective small-molecule inhibitor of the protein lysine

methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is an

enzyme that catalyzes the transfer of a methyl group to a lysine residue on a protein substrate,

a post-translational modification that plays a crucial role in regulating various cellular

processes. Dysregulation of SMYD2 activity has been implicated in the development and

progression of several cancers, making it an attractive therapeutic target. LLY-507 has

emerged as a valuable chemical probe for elucidating the biological functions of SMYD2 and

as a potential starting point for the development of novel anti-cancer therapies.

Selectivity Profile of LLY-507
A key attribute of a high-quality chemical probe is its selectivity for the intended target over

other related proteins. LLY-507 has been extensively profiled against a broad panel of human

methyltransferases to determine its selectivity. The data consistently demonstrates that LLY-
507 is exceptionally selective for SMYD2.

In a comprehensive study, LLY-507 was tested against 25 other methyltransferases, including

histone lysine methyltransferases, protein arginine methyltransferases, and a DNA
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methyltransferase. The results show that LLY-507 has more than 100-fold selectivity for

SMYD2 over all other methyltransferases tested.[1]

Table 1: Selectivity Profile of LLY-507 Against a Panel of Methyltransferases
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Methyltransfer
ase

Substrate
% Inhibition at
1 µM LLY-507

% Inhibition at
10 µM LLY-507

% Inhibition at
50 µM LLY-507

SMYD2
p53 (361-380)

peptide
>95% >95% >95%

SMYD3
H3 (1-25)

peptide
<10% <15% <25%

SETD7
H3 (1-25)

peptide
<5% <10% <15%

SETD8
H4 (1-25)

peptide
<5% <5% <10%

G9a
H3 (1-25)

peptide
<5% <10% <20%

GLP
H3 (1-25)

peptide
<5% <5% <10%

SUV39H2
H3 (1-25)

peptide
<5% <5% <5%

EZH2
H3 (1-25)

peptide
<5% <5% <10%

PRMT1
H4 (1-25)

peptide
<5% <5% <5%

PRMT3
H4 (1-25)

peptide
<5% <5% <5%

PRMT5
H4 (1-25) a

peptide
<5% <10% <15%

PRMT6
H3 (1-25)

peptide
<5% <5% <5%

CARM1

(PRMT4)

H3 (1-25)

peptide
<5% <5% <5%

DNMT1 Poly(dI-dC) <5% <5% <10%
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MLL1
H3 (1-25)

peptide
<5% <5% <5%

MLL4
H3 (1-25)

peptide
<5% <5% <5%

SETD2
H3 (30-45)

peptide
<5% <5% <5%

SUV4-20H1
H4 (1-25)

peptide
<5% <10% <15%

SUV4-20H2
H4 (1-25)

peptide
<5% <5% <10%

DOT1L
H3 (73-88)

peptide
<5% <5% <5%

ASH1L
H3 (1-25)

peptide
<5% <5% <5%

NSD1
H3 (27-42)

peptide
<5% <5% <5%

NSD2
H3 (27-42)

peptide
<5% <5% <5%

SETMAR
H3 (1-25)

peptide
<5% <5% <5%

NTCOMT Norepinephrine <5% <5% <5%

Note: The data presented is a summary based on publicly available information. The exact

percentage of inhibition can be found in the supplementary materials of the cited primary

research.

The potent and selective inhibition of SMYD2 by LLY-507 is further highlighted by its IC50

values. The biochemical IC50 of LLY-507 against SMYD2 is less than 15 nM when using a p53

peptide as a substrate and 31 nM with a histone H4 peptide.[2] In cellular assays, LLY-507
inhibits the methylation of p53 at lysine 370 with an IC50 of approximately 0.6 µM.[2]
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Experimental Protocols
The selectivity of LLY-507 was determined using a robust and widely accepted biochemical

assay known as the Scintillation Proximity Assay (SPA). This method allows for the sensitive

and high-throughput measurement of enzyme activity.

Scintillation Proximity Assay (SPA) for
Methyltransferase Activity
Principle: The SPA is a homogeneous assay that relies on the proximity of a radiolabeled

product to a scintillant-impregnated bead. In the context of methyltransferase assays, a

biotinylated substrate peptide is used. The methyl donor, S-adenosyl-L-methionine (SAM), is

radiolabeled with tritium ([³H]-SAM). When the methyltransferase (e.g., SMYD2) transfers the

[³H]-methyl group from SAM to the biotinylated peptide, the resulting radiolabeled product can

be captured by streptavidin-coated SPA beads. The beta particles emitted by the tritium can

only travel a short distance in an aqueous environment. When the radiolabeled peptide is

bound to the SPA bead, the beta particles excite the scintillant within the bead, producing light

that can be detected by a scintillation counter. Unreacted [³H]-SAM in solution is too far from

the beads to cause a signal, eliminating the need for a wash step.

Detailed Protocol:

Reaction Mixture Preparation: A reaction buffer is prepared containing the specific

methyltransferase enzyme, the biotinylated peptide substrate at a concentration close to its

Michaelis constant (Km), and the test compound (LLY-507) at various concentrations.

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.

Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for

a specific period to allow for enzymatic methylation of the substrate.

Quenching of Reaction: The reaction is stopped by the addition of a quench buffer, which

typically contains a high concentration of non-radiolabeled SAM to outcompete the [³H]-SAM

and halt further enzymatic activity.

Capture of Product: Streptavidin-coated SPA beads are added to the quenched reaction

mixture. The biotinylated and [³H]-methylated peptide product binds to the streptavidin on the
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beads.

Signal Detection: The mixture is then analyzed in a scintillation counter to measure the light

emitted from the SPA beads. The intensity of the light signal is directly proportional to the

amount of methylated product and thus the activity of the methyltransferase.

Data Analysis: The percentage of inhibition by the test compound is calculated by comparing

the signal in the presence of the compound to the signal of a control reaction without the

inhibitor. IC50 values are determined by plotting the percentage of inhibition against a range

of inhibitor concentrations.
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Scintillation Proximity Assay Workflow

SMYD2 Signaling Pathway and the Role of LLY-507

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b608609?utm_src=pdf-body-img
https://www.benchchem.com/product/b608609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SMYD2 has been shown to methylate several non-histone proteins, thereby influencing a

variety of cellular signaling pathways. One of the most well-characterized substrates of SMYD2

is the tumor suppressor protein p53.

p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis

(programmed cell death), and senescence in response to cellular stress, such as DNA damage.

The activity of p53 is tightly regulated by numerous post-translational modifications, including

methylation.

SMYD2 specifically methylates p53 at lysine 370 (K370). This methylation event has been

demonstrated to repress the transcriptional activity of p53. By inhibiting the ability of p53 to

bind to the promoter regions of its target genes, SMYD2-mediated methylation ultimately

suppresses the tumor-suppressive functions of p53.

LLY-507, as a potent inhibitor of SMYD2, blocks the methylation of p53 at K370. This inhibition

restores the transcriptional activity of p53, allowing it to induce the expression of genes

involved in cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.

Several other methyltransferases that were tested for LLY-507 selectivity are also known to

interact with the p53 pathway. For instance, SETD8 (SET8) can methylate p53 at lysine 382,

which also leads to transcriptional repression. G9a and GLP (EHMT1) can dimethylate p53,

and PRMT5 has been shown to be a novel modulator of p53 activity. The high selectivity of

LLY-507 for SMYD2 ensures that its effects on the p53 pathway are primarily mediated through

the inhibition of SMYD2, making it a precise tool for studying this specific regulatory

mechanism.
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SMYD2-p53 Signaling Pathway

In conclusion, LLY-507 is a highly potent and selective inhibitor of SMYD2 methyltransferase.

Its well-characterized selectivity profile, supported by robust biochemical data, establishes it as

a valuable tool for investigating the biological roles of SMYD2, particularly in the context of

cancer biology and the regulation of the p53 tumor suppressor pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase
SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [LLY-507: A Potent and Selective Inhibitor of SMYD2
Methyltransferase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608609#lly-507-selectivity-profile-against-other-
methyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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